molecular formula C13H10N2O5 B2615871 3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde CAS No. 700849-38-3

3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde

Cat. No. B2615871
CAS RN: 700849-38-3
M. Wt: 274.232
InChI Key: BSLCJXJMZNFQPT-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde, also known as MNBA, is a chemical compound that belongs to the family of benzaldehyde compounds . It has a molecular formula of C13H10N2O5 and a molecular weight of 274.23 .


Synthesis Analysis

The synthesis of nitropyridine derivatives, which are key intermediates in the synthesis of MNBA, has been described in the literature . A two-step continuous flow synthesis of 4-nitropyridine was successfully prepared from pyridine N-oxide . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of MNBA can be represented by the SMILES notation: COC1=C(C=CC(=C1)C=O)OC2=C(C=CC=N2)N+[O-] .

properties

IUPAC Name

3-methoxy-4-(3-nitropyridin-2-yl)oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-19-12-7-9(8-16)4-5-11(12)20-13-10(15(17)18)3-2-6-14-13/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLCJXJMZNFQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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